molecular formula C25H48O4 B1606771 Dioctyl azelate CAS No. 2064-80-4

Dioctyl azelate

Cat. No. B1606771
CAS RN: 2064-80-4
M. Wt: 412.6 g/mol
InChI Key: XWVQUJDBOICHGH-UHFFFAOYSA-N
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Description

Dioctyl azelate is a chemical compound that belongs to the family of esters. It is a clear, colorless liquid that is commonly used in various industrial applications. Dioctyl azelate is synthesized through a simple process and has a wide range of applications in the scientific research field.

Scientific Research Applications

Synthesis and Catalysis

  • Synthesis of Dioctyl Azelate Catalyzed by Silico-tungstic Acid Supported on Activated Carbon :
    • Dioctyl azelate was synthesized using azelaic acid with silico-tungstic acid on activated carbon as a catalyst, achieving a high yield of 96.79% (Cheng Gui-gang, 2010).

Applications in Rocket Propulsion

  • Diffusion of Plasticizer in Solid Propellant Based on Hydroxyl-Terminated Polybutadiene :
    • Dioctyl azelate was studied as a plasticizer in composite propellants, with diffusion coefficients determined by gas chromatographic analyses (J. Libardi et al., 2010).
  • Composite Solid Rocket Propellant Based on GAP Polyurethane Matrix with Different Plasticizers :
    • Dioctyl azelate, along with other plasticizers, was evaluated for compatibility with a glycidyl azide polymer matrix in composite solid rocket propellants (Islam K. Boshra et al., 2019).

Analytical Chemistry Applications

  • Gas Chromatography/Trace Analysis of Derivatized Azelaic Acid as a Stability Marker :
    • Dioctyl azelate was used in the context of gas chromatography for analyzing azelaic acid in marketed skin creams, highlighting its role in stability analysis (Muhammed Alzweiri et al., 2013).

Applications in Polymeric Materials

  • Influence of Plasticizer Configurational Changes on the Dielectric Characteristics of Highly Plasticized Poly(vinyl Chloride) :
    • Dioctyl azelate was investigated for its effects on the dielectric properties of ion-selective poly(vinyl chloride) membranes, demonstrating significant influence on ion conductivity and tan delta (W. S. Gibbons & R. Kusy, 1998).

Lubrication and Rheological Properties

  • Lubricity, Tribological, and Rheological Properties of Green Ester Oil Prepared from Bio-Based Azelaic Acid :
    • Dioctyl azelate was synthesized as part of green biolubricants derived from plant oils, showing promising properties for various applications including automotive and industrial biolubricants (W. Ahmed et al., 2021).

Future Directions

: Sigma-Aldrich: DIOCTYL AZELATE : SpringerLink: Introduction : The Good Scents Company: dioctyl azelate

properties

IUPAC Name

dioctyl nonanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H48O4/c1-3-5-7-9-14-18-22-28-24(26)20-16-12-11-13-17-21-25(27)29-23-19-15-10-8-6-4-2/h3-23H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWVQUJDBOICHGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)CCCCCCCC(=O)OCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H48O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501022498, DTXSID901337817
Record name Nonanedioic acid, di-C8-12-alkyl esters
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Record name Dioctyl azelate
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Molecular Weight

412.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Dioctyl azelate

CAS RN

2064-80-4, 68909-85-3
Record name Dioctyl azelate
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Record name Dioctyl azelate
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Record name Nonanedioic acid, di-C8-12-alkyl esters
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Record name Nonanedioic acid, di-C8-12-alkyl esters
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Record name Dioctyl azelate
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Record name Dioctyl azelate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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